5-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine
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Description
5-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is an organic compound belonging to the family of triazolo[4,3-a]pyridines. It is a heterocyclic compound that consists of a nitrogenous five-membered ring, with a chlorine atom attached to the 3-methyl position of the ring. This compound has been studied extensively due to its potential applications in medicinal chemistry and organic synthesis.
Scientific Research Applications
Pharmacological Potentials
- Scientific Field: Pharmacology
- Application Summary: Triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
- Results or Outcomes: The commercially available triazole-containing drugs are fluconazole, voriconazole (antifungal), trazodone, nefazodone (antidepressant), trapidil (antihypertensive), estazolam (sedative-hypnotic), rufinamide (antiepileptic), and so on .
Antiviral and Antimicrobial Activities
- Scientific Field: Medicinal Chemistry
- Application Summary: A series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives and their isosteres, pyrimido-quinoxaline, were synthesized as potential antiviral and antimicrobial agents .
- Methods of Application: The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . Some of the synthesized compounds were subjected to antiviral and cytotoxicity screening using plaque-reduction assay .
- Results or Outcomes: Most of the tested compounds exhibited cytotoxicity at concentration 160 μg/ml and compound 8b showed promising antiviral activity . In vitro antimicrobial screening against different pathogenic organisms using agar diffusion method demonstrated that compounds 4d, 6c, 7b, and 8a exhibit antibacterial and/or antifungal activities .
Antioxidant Activity
- Scientific Field: Pharmacology
- Application Summary: Triazole derivatives have been found to exhibit antioxidant activity . Antioxidants are significant compounds which reduce or eliminate free radicals and thus protect the cells against oxidative injury .
- Results or Outcomes: The therapeutic importance of triazole derivatives as antioxidants has been confirmed in the literature .
Pesticide Synthesis
- Scientific Field: Agricultural Chemistry
- Application Summary: Triazolo[4,5-b]pyridine, a similar compound to “5-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine”, has been used in the synthesis of pesticides .
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific pesticide and its intended use. The details of the synthesis process are not provided in the source .
- Results or Outcomes: The specific results or outcomes obtained from the use of these pesticides are not provided in the source .
Heat Shock Protein 70 (HSP70) Inhibitors
- Scientific Field: Biochemistry
- Application Summary: Triazole derivatives have been used in the synthesis of piperidine derivatives, which are novel human heat shock protein 70 (HSP70) inhibitors .
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific compound and its intended use. The details of the synthesis process are not provided in the source .
- Results or Outcomes: The specific results or outcomes obtained from the use of these inhibitors are not provided in the source .
Pesticide Synthesis
- Scientific Field: Agricultural Chemistry
- Application Summary: 1H-1,2,3-Triazolo[4,5-b]pyridine, a similar compound to “5-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine”, has been used in the synthesis of pesticides .
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific pesticide and its intended use. The details of the synthesis process are not provided in the source .
- Results or Outcomes: The specific results or outcomes obtained from the use of these pesticides are not provided in the source .
properties
IUPAC Name |
5-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-5-9-10-7-4-2-3-6(8)11(5)7/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUJRLNOQMUXKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50314922 |
Source
|
Record name | 5-Chloro-3-methyl[1,2,4]triazolo[4,3-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50314922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine | |
CAS RN |
66999-59-5 |
Source
|
Record name | 66999-59-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289813 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Chloro-3-methyl[1,2,4]triazolo[4,3-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50314922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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